molecular formula C27H29N3O2S B11479142 3-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

3-{[4-methoxy-2-methyl-5-(propan-2-yl)benzyl]sulfanyl}-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11479142
M. Wt: 459.6 g/mol
InChI Key: HDIDUZSDWVYFCF-UHFFFAOYSA-N
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Description

3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes methoxy, methyl, and phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE typically involves multiple steps, including the formation of the triazole ring and the introduction of various substituents. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives, such as hydrazines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazines or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biological pathways.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE
  • **3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE

Uniqueness

The uniqueness of 3-({[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]METHYL}SULFANYL)-5-(4-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE lies in its specific combination of functional groups and its triazole core. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C27H29N3O2S

Molecular Weight

459.6 g/mol

IUPAC Name

3-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C27H29N3O2S/c1-18(2)24-16-21(19(3)15-25(24)32-5)17-33-27-29-28-26(20-11-13-23(31-4)14-12-20)30(27)22-9-7-6-8-10-22/h6-16,18H,17H2,1-5H3

InChI Key

HDIDUZSDWVYFCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)C(C)C)OC

Origin of Product

United States

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